molecular formula C8H11N7 B1427935 1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperazine CAS No. 1250756-17-2

1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperazine

Cat. No.: B1427935
CAS No.: 1250756-17-2
M. Wt: 205.22 g/mol
InChI Key: OUOIWNAEHDEDOT-UHFFFAOYSA-N
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Description

1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperazine is a heterocyclic compound with the molecular formula C8H11N7. It is characterized by the presence of a tetrazole ring fused to a pyrazine ring, which is further connected to a piperazine moiety.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

    Medicine: Its structural features make it a potential lead compound for drug discovery, particularly in the development of new therapeutic agents for infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and functional coatings.

Safety and Hazards

The safety information for 1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperazine indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

The synthesis of 1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperazine typically involves the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where different nucleophiles can replace hydrogen atoms, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperazine involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound is believed to inhibit bacterial cell wall synthesis or interfere with essential bacterial enzymes, leading to cell death. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that the tetrazole and pyrazine rings play a crucial role in its biological activity .

Comparison with Similar Compounds

1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperazine can be compared with other similar compounds, such as:

    Triazolo[4,3-a]pyrazine derivatives: These compounds also contain a fused triazole-pyrazine ring system and exhibit similar antibacterial properties.

    Tetrazolo[1,5-a]pyrazine derivatives: These compounds share the tetrazole-pyrazine core structure and are studied for their potential therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine moiety, which may confer distinct biological and chemical properties compared to other related compounds .

Properties

IUPAC Name

5-piperazin-1-yltetrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N7/c1-3-14(4-2-9-1)8-6-10-5-7-11-12-13-15(7)8/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOIWNAEHDEDOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=CC3=NN=NN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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